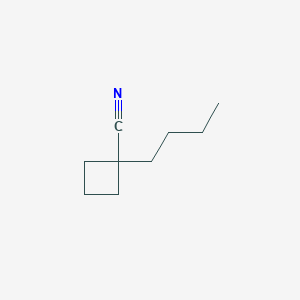
3-(Tert-butyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butyl)azetidin-3-ol is an organic compound with the chemical formula C7H15NO. It is a colorless liquid with a melting point of -47°C and a boiling point of 85-87°C This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes an industry-oriented reaction of green oxidation in a microchannel reactor . This approach is suitable for large-scale production and minimizes the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide (H2O2) to form different products.
Substitution: It can participate in substitution reactions, such as the Suzuki–Miyaura cross-coupling reaction with boronic acids.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, boronic acids, and NH-heterocycles. The reactions often require specific catalysts, such as palladium or copper, and are conducted under controlled conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted azetidines and functionalized azetidine derivatives.
Applications De Recherche Scientifique
3-(Tert-butyl)azetidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Tert-butyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, in the synthesis of baricitinib, the compound acts as an intermediate that undergoes further chemical transformations to produce the final drug . The molecular targets and pathways involved in these processes are typically enzyme-mediated and require precise control of reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
3-(Tert-butyl)azetidin-3-ol is unique due to its specific structural features and reactivity. Unlike other azetidine derivatives, it possesses a tert-butyl group that enhances its stability and solubility in various solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
3-tert-butylazetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2,3)7(9)4-8-5-7/h8-9H,4-5H2,1-3H3 |
Clé InChI |
YFJXGFXMZRNXNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(CNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
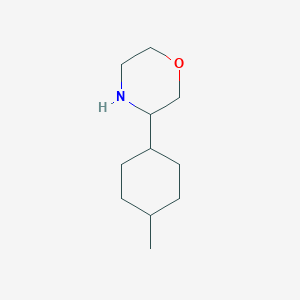

![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
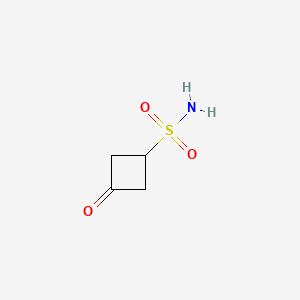
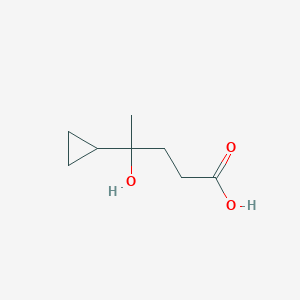
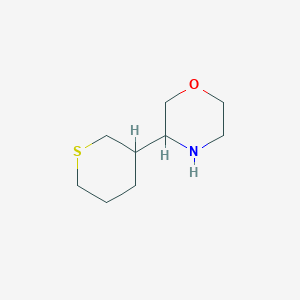
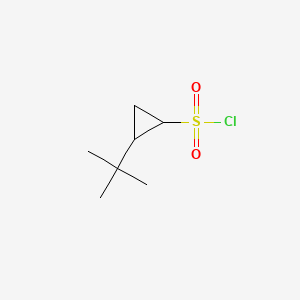
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)
